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Compound of Interest

Compound Name: ASP 8477

Cat. No.: B15618899

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial safety and tolerability
profile of ASP8477, a novel, potent, and selective inhibitor of Fatty Acid Amide Hydrolase
(FAAH). The information presented is collated from initial clinical trials in both healthy
volunteers and patient populations, with a focus on quantitative safety data, detailed
experimental methodologies, and the underlying mechanism of action.

Executive Summary

ASP8477 has been evaluated in early-stage clinical trials to determine its safety, tolerability,
and pharmacokinetic profile. As a FAAH inhibitor, ASP8477 is designed to increase the
endogenous levels of fatty acid amides, including the endocannabinoid anandamide (AEA), N-
oleoylethanolamine (OEA), and N-palmitoylethanolamine (PEA), thereby modulating pain and
inflammation pathways.[1][2] Initial findings from Phase | and Phase lla clinical trials indicate
that ASP8477 is generally well-tolerated with a manageable side effect profile.

Quantitative Safety and Tolerability Data

The initial safety assessment of ASP8477 is primarily derived from a Phase | study in healthy
female volunteers and the Phase lla MOBILE (A Study Into Pain Relief Given by ASP8477 for
Peripheral Neuropathic Pain) study in patients with peripheral neuropathic pain.[1][3]

Phase | Study in Healthy Volunteers
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A randomized, double-blind, placebo- and active comparator-controlled Phase | study
evaluated multiple ascending doses of ASP8477 in healthy female subjects.[1] The study
included three treatment periods with escalating doses of ASP8477 (20 mg, 60 mg, and 100
mg), duloxetine (as an active comparator), and placebo.[1]

Table 1: Treatment-Emergent Adverse Events (TEAES) in the Phase | Study[1]

Adverse Event

ASP8477 (N=24) Placebo (N=24) Duloxetine (N=24)
Category
Subijects with at least

20 (83%) 15 (63%) 21 (86%)
one TEAE, n (%)
Most Common TEAEs
(229% in any group)
Headache, n (%) 7 (29%) Not Reported Not Reported
Fatigue, n (%) 7 (29%) Not Reported 7 (29%)
Vertigo, n (%) 7 (29%) Not Reported Not Reported
Nausea, n (%) Not Reported Not Reported 7 (29%)

Note: All reported TEAES in this study were of mild or moderate intensity.[1]

Phase lla MOBILE Study in Patients with Peripheral
Neuropathic Pain

The MOBILE study was a Phase lla enriched enrollment randomized withdrawal trial to assess
the efficacy and safety of ASP8477 in patients with peripheral neuropathic pain.[3] The study
consisted of a single-blind treatment period followed by a double-blind randomized withdrawal
period.[3]

Table 2: Overview of Treatment-Emergent Adverse Events (TEAES) in the MOBILE Study|[3]
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Study Period ASP8477 Placebo

Single-Blind Period (All
patients received ASP8477,

N=116)
Patients with =1 TEAE, n (%) 26 (22%) N/A
Double-Blind Randomized

] ] (N=37) (N=34)
Withdrawal Period
Patients with =1 TEAE, n (%) 3 (8%) 6 (18%)

Table 3: Most Common Treatment-Emergent Adverse Events (TEAEs) During the Single-Blind
Period of the MOBILE Study (Incidence >2%)[3]

Adverse Event ASP8477 (N=116) n (%)

Peripheral Edema 3 (2.6%)

During the double-blind period of the MOBILE study, no individual TEAES were reported in
more than one patient in either the ASP8477 or placebo arms.[3] One patient in the ASP8477
group experienced allergic dermatitis considered likely related to the study drug.[3] Notably,
there were no clinically significant effects on laboratory parameters, including liver chemistry.[3]

Experimental Protocols
Phase | Study in Healthy Volunteers

e Study Design: This was a randomized, double-blind, double-dummy, three-period crossover,
placebo- and active comparator-controlled, single-center study.[1]

 Participant Population: Healthy female subjects aged 18-65 years.[1]

o Dosing Regimen: The study consisted of three 21-day treatment periods, each with multiple
ascending doses, separated by a 14-day washout period.

o ASP8477: 20 mg, 60 mg, and 100 mg.[1]
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o Duloxetine: 30 mg and 60 mg.[1]

Safety and Tolerability Assessments: Safety monitoring included the recording of adverse
events (AEs), clinical laboratory evaluations, vital sign measurements, 12-lead
electrocardiograms, and physical examinations.[1]

Phase lla MOBILE Study (NCT02065349)

Study Design: A multinational, multicenter, enriched enrollment randomized withdrawal trial.
[3] The study comprised a screening period, a single-blind treatment period, and a double-
blind randomized withdrawal period.[3][4]

Participant Population: Patients aged 18 years or older with peripheral neuropathic pain
resulting from painful diabetic peripheral neuropathy or postherpetic neuralgia.[5]

Dosing Regimen:

o Single-Blind Period: All patients received ASP8477 with a dose titration over six days,
followed by a three-week maintenance period at a dose of 20/30 mg twice daily (BID).[5]

o Double-Blind Period: Treatment responders were randomized to either continue ASP8477
or switch to placebo for a three-week period.[5]

Safety and Tolerability Assessments: Safety was assessed through continuous monitoring
and recording of treatment-emergent adverse events (TEAES) and serious adverse events
(SAESs).[4] Standard clinical laboratory tests, vital signs, and electrocardiograms were also
performed at specified intervals throughout the study.[4]

Visualizations: Signaling Pathways and
Experimental Workflows
Signaling Pathway of ASP8477

ASP8477 is a selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[2] FAAH is the primary
enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[6] By

inhibiting FAAH, ASP8477 increases the synaptic concentration of AEA, leading to enhanced

activation of cannabinoid receptors, primarily CB1 receptors, which are involved in pain
modulation.[6][7]
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Mechanism of Action of ASP8477

Experimental Workflow of the Phase | Study

The Phase | study utilized a crossover design to assess the safety and tolerability of multiple
ascending doses of ASP8477 in healthy volunteers.
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Phase | Study Experimental Workflow
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Experimental Workflow of the Phase lla MOBILE Study

The MOBILE study employed an enriched enrollment randomized withdrawal design to
evaluate ASP8477 in a patient population.
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Conclusion
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The initial clinical data on ASP8477 suggest that it is a well-tolerated compound at the doses
studied. In a Phase | study with healthy volunteers, treatment-emergent adverse events were
generally mild to moderate in intensity.[1] The Phase lla MOBILE study in patients with
peripheral neuropathic pain also demonstrated a favorable safety profile, with a lower incidence
of TEAEs in the ASP8477 group compared to placebo during the double-blind withdrawal
phase.[3] These findings support the continued investigation of ASP8477 for relevant clinical
indications. Further studies will be necessary to fully characterize the long-term safety and
efficacy of this novel FAAH inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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